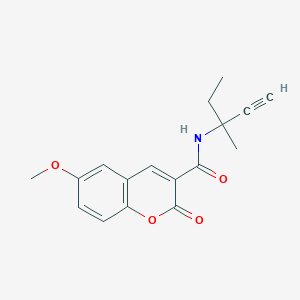![molecular formula C20H12Br2N2O5 B4297626 1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Vue d'ensemble
Description
DBNO is a relatively new compound that has been synthesized for the purpose of studying its biological activities. It is a member of the dibenzoxazepine family and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties. Due to its unique chemical structure, DBNO has been the subject of several studies, and its potential applications in medicine and pharmacology are being explored.
Applications De Recherche Scientifique
DBNO has been studied for its potential biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to exhibit potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DBNO has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DBNO has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Mécanisme D'action
The mechanism of action of DBNO is not fully understood. However, it is believed that DBNO exerts its biological effects by interacting with various cellular pathways. For example, DBNO has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. DBNO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
DBNO has been found to exhibit various biochemical and physiological effects. For example, DBNO has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. DBNO has also been shown to induce apoptosis in cancer cells, which can lead to cell death. Additionally, DBNO has been found to inhibit the replication of certain viruses, which can prevent viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
DBNO has several advantages for lab experiments. For example, it has been found to exhibit potent biological activities, which makes it a useful tool for studying cellular pathways and biological processes. Additionally, DBNO is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, there are also limitations to using DBNO in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DBNO. For example, further studies are needed to fully understand its mechanism of action and how it interacts with various cellular pathways. Additionally, more research is needed to explore its potential applications in medicine and pharmacology. DBNO has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to determine its efficacy in treating various diseases. Finally, research is needed to explore the potential side effects of DBNO and to determine its safety for use in humans.
In conclusion, DBNO is a synthetic compound that has been of interest to researchers due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and its potential applications in medicine and pharmacology are being explored. The synthesis of DBNO is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. However, DBNO has several advantages for lab experiments, including its potent biological activities. Further research is needed to fully understand its potential applications and to determine its safety for use in humans.
Propriétés
IUPAC Name |
7-(2,4-dibromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O5/c1-10-2-4-14-16(6-10)29-18-9-12(24(26)27)8-17(19(18)20(25)23-14)28-15-5-3-11(21)7-13(15)22/h2-9H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWLXLOMPRTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4297556.png)

![N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4297576.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)

![ethyl 5-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B4297599.png)
![N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B4297607.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)

![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)